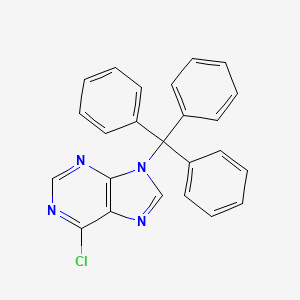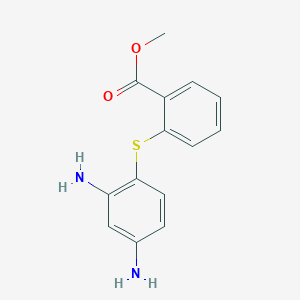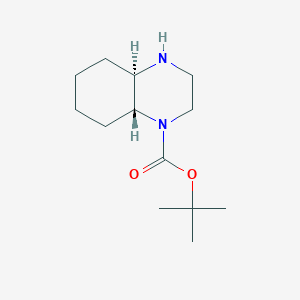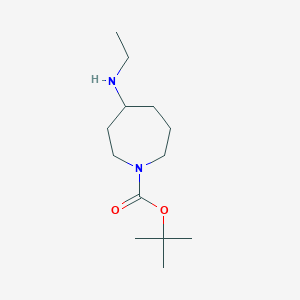
Tetrabutylphosphanium Fluoride
Vue d'ensemble
Description
Tetrabutylphosphanium Fluoride is a chemical compound known for its utility as a fluoride source in various chemical reactions. It is particularly valued in the field of organic synthesis for its role in nucleophilic fluorination processes. The compound is characterized by the presence of a tetrabutylphosphanium cation and a fluoride anion, making it a versatile reagent in both academic and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetrabutylphosphanium Fluoride can be synthesized through several methods. One common approach involves the reaction of tetrabutylphosphanium hydroxide with hydrofluoric acid. Another method includes the preparation from tetrabutylphosphanium hydrogen bifluoride and butyllithium . These reactions typically require controlled conditions to ensure the purity and stability of the final product.
Industrial Production Methods: In an industrial context, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to achieve the desired quality and concentration of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Tetrabutylphosphanium Fluoride is primarily involved in nucleophilic substitution reactions. It is an effective reagent for the fluorination of various organic substrates, including oxiranes, alkyl halides, alcohols, and sulfonates . The compound can also participate in other types of reactions, such as elimination and addition reactions, depending on the reaction conditions and substrates involved.
Common Reagents and Conditions: The reactions involving this compound often require polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The presence of hydrogen bond donors can significantly influence the reactivity and selectivity of the compound . Common reagents used alongside this compound include alkyl halides, alcohols, and various electrophiles.
Major Products: The primary products of reactions involving this compound are typically fluorinated organic compounds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Applications De Recherche Scientifique
Tetrabutylphosphanium Fluoride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of fluorinated biomolecules, which can be used as probes or inhibitors in biological studies.
Mécanisme D'action
The mechanism of action of Tetrabutylphosphanium Fluoride primarily involves its role as a nucleophilic fluoride source. The fluoride anion can attack electrophilic centers in organic molecules, leading to the substitution of leaving groups with fluorine atoms. This process is facilitated by the strong nucleophilicity of the fluoride anion and the relatively weak coordination of the tetrabutylphosphanium cation . The compound’s effectiveness is also influenced by the solvent and the presence of hydrogen bond donors, which can modulate the reactivity of the fluoride anion .
Comparaison Avec Des Composés Similaires
Tetrabutylammonium Fluoride: Similar to Tetrabutylphosphanium Fluoride, this compound is also used as a fluoride source in nucleophilic fluorination reactions.
Tetrabutylphosphonium Hydrogen Bifluoride: This compound is another fluoride source but has different reactivity and stability characteristics.
Tetrabutylphosphonium 4-ethoxyvalerate: This is a biomass-derived ionic liquid used in various catalytic processes.
Uniqueness: this compound is unique due to its high nucleophilicity and the ability to act as a selective fluorinating agent. Its reactivity can be finely tuned by adjusting the reaction conditions, making it a versatile tool in synthetic chemistry .
Propriétés
IUPAC Name |
tetrabutylphosphanium;fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36P.FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSLDMOKTYQLSAZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[P+](CCCC)(CCCC)CCCC.[F-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36FP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121240-56-0 | |
| Record name | Tetrabutylphosphonium Hydrogendifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Propan-2-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B3198031.png)









![5-[(2,6-dimethylmorpholin-4-yl)(phenyl)methyl]-2-(furan-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B3198094.png)
![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid](/img/structure/B3198131.png)
![7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B3198135.png)
